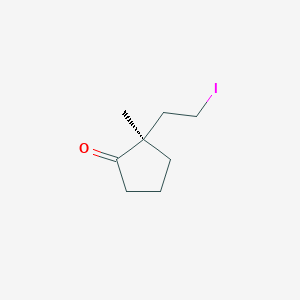![molecular formula C27H26N2O3 B12631972 1-[3-(Triphenylmethoxy)propyl]thymine CAS No. 921587-91-9](/img/structure/B12631972.png)
1-[3-(Triphenylmethoxy)propyl]thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Triphenylmethoxy)propyl]thymine is a synthetic derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the presence of a triphenylmethoxy group attached to a propyl chain, which is further connected to the thymine moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields, including medicinal chemistry and molecular biology .
准备方法
The synthesis of 1-[3-(Triphenylmethoxy)propyl]thymine typically involves the following steps :
Monotritylation of Diols: The process begins with the monotritylation of 1,3-propanediol to form 3-(Triphenylmethoxy)propanol.
Mitsunobu Condensation: The 3-(Triphenylmethoxy)propanol is then subjected to Mitsunobu condensation with N3-benzoylthymine to yield the desired product.
Reaction Conditions: The reaction is carried out under specific conditions, including the use of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) as the solvent.
化学反应分析
1-[3-(Triphenylmethoxy)propyl]thymine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the triphenylmethoxy group, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-[3-(Triphenylmethoxy)propyl]thymine has several scientific research applications, including :
Medicinal Chemistry: It is studied as a potential inhibitor of thymidine kinase-2 (TK-2), an enzyme involved in mitochondrial DNA replication. This makes it a candidate for antiviral and anticancer therapies.
Molecular Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Chemical Biology: It serves as a probe to investigate the interactions between nucleobases and various proteins.
Industrial Applications: While specific industrial applications are limited, its derivatives may be used in the development of new pharmaceuticals and biochemical tools.
作用机制
The mechanism of action of 1-[3-(Triphenylmethoxy)propyl]thymine involves its interaction with thymidine kinase-2 (TK-2). The compound inhibits the phosphorylation of thymidine, thereby interfering with DNA synthesis in cells . This inhibition can lead to the suppression of viral replication and the proliferation of cancer cells. The molecular targets and pathways involved include the mitochondrial DNA replication machinery and associated enzymes.
相似化合物的比较
1-[3-(Triphenylmethoxy)propyl]thymine can be compared with other thymine derivatives, such as :
1-[(Z)-4-(Triphenylmethoxy)-2-butenyl]thymine: Similar in structure but with a different alkyl chain, this compound also exhibits inhibitory effects on thymidine kinase.
1-[6-[1-(4-Chlorophenyl)-1,1-(diphenyl)methoxy]hexyl]thymine: This derivative has a longer alkyl chain and a chlorophenyl group, which may alter its biological activity.
Thymine 1-β-D-arabinofuranoside: A nucleoside analog used in antiviral research, differing in its sugar moiety and overall structure.
The uniqueness of this compound lies in its specific triphenylmethoxy group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and medicinal chemistry. Its unique structure and ability to inhibit thymidine kinase-2 make it a valuable tool for studying DNA synthesis and developing new therapeutic agents.
属性
CAS 编号 |
921587-91-9 |
|---|---|
分子式 |
C27H26N2O3 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
5-methyl-1-(3-trityloxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H26N2O3/c1-21-20-29(26(31)28-25(21)30)18-11-19-32-27(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24/h2-10,12-17,20H,11,18-19H2,1H3,(H,28,30,31) |
InChI 键 |
DXTYLRAYPFWVTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


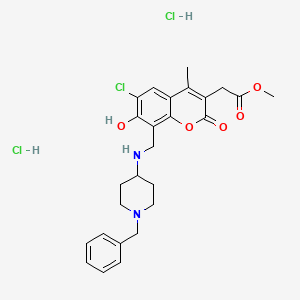
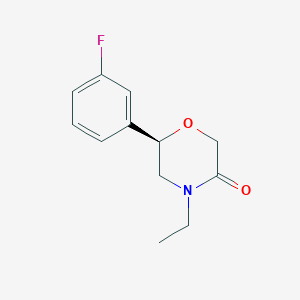
![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)
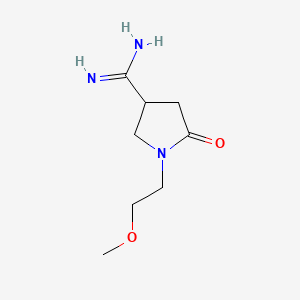
![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
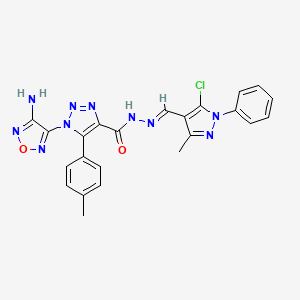
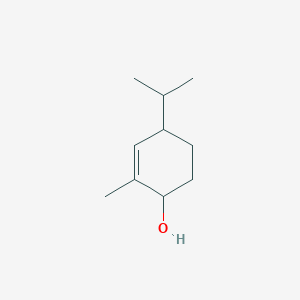
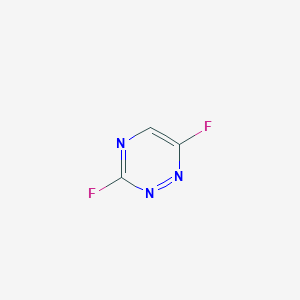
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl](/img/structure/B12631958.png)
